1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18)
. The SMILES representation is CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N
. A primary method for synthesizing 4-Amino-N-(1-phenylethyl)benzamide involves reacting 4-aminobenzoyl chloride with 1-phenylethylamine. This reaction typically employs a base like triethylamine to neutralize the hydrochloric acid produced. The reaction is often carried out in an aprotic solvent, such as dichloromethane or tetrahydrofuran, to facilitate the formation of the amide bond [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: